3-Bromoimidazo[1,2-a]pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrazine with an α-bromoketone under specific conditions. This reaction typically occurs in the presence of a base and a solvent such as ethyl acetate . The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method .
Analyse Chemischer Reaktionen
3-Bromoimidazo[1,2-a]pyrazin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
3-Bromoimidazo[1,2-a]pyrazin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
3-Bromoimidazo[1,2-a]pyrazin-2-amine can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]quinoxaline: Contains a quinoxaline ring, offering different electronic properties.
3-Bromoimidazo[1,2-a]pyrazine: Lacks the amine group, affecting its reactivity and biological activity.
These compounds share structural similarities but differ in their electronic properties and reactivity, making this compound unique in its applications and effects .
Eigenschaften
CAS-Nummer |
87597-35-1 |
---|---|
Molekularformel |
C6H5BrN4 |
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
3-bromoimidazo[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2 |
InChI-Schlüssel |
FNMQUUIDFLUPOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC(=C2Br)N)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.